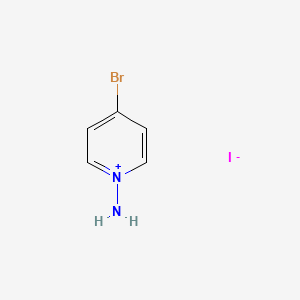

1-Amino-4-bromopyridinium iodide

Description

BenchChem offers high-quality 1-Amino-4-bromopyridinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-4-bromopyridinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1533440-88-8 |

|---|---|

Molecular Formula |

C5H6BrIN2 |

Molecular Weight |

300.92 g/mol |

IUPAC Name |

4-bromopyridin-1-ium-1-amine;iodide |

InChI |

InChI=1S/C5H6BrN2.HI/c6-5-1-3-8(7)4-2-5;/h1-4H,7H2;1H/q+1;/p-1 |

InChI Key |

XXZUTVZIGYPIPB-UHFFFAOYSA-M |

SMILES |

C1=C[N+](=CC=C1Br)N.[I-] |

Canonical SMILES |

C1=C[N+](=CC=C1Br)N.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-Amino-4-bromopyridinium Iodide in Heterocyclic Synthesis

Topic: Literature Review of 1-Amino-4-bromopyridinium Iodide Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Amino-4-bromopyridinium iodide (CAS: 1533440-88-8) is a specialized bifunctional reagent used primarily in the construction of fused nitrogen heterocycles. Unlike simple N-aminopyridinium salts, this 4-bromo derivative offers a strategic "chemical handle" that enables Diversity-Oriented Synthesis (DOS). Its core utility lies in generating pyrazolo[1,5-a]pyridine scaffolds—a pharmacophore found in various kinase inhibitors and CNS-active agents.

This guide analyzes the reagent’s mechanistic behavior, synthesizes field-proven protocols for its application in [3+2] cycloadditions, and outlines its role in late-stage functionalization strategies.

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10]

Physicochemical Specifications

| Property | Specification |

| Chemical Name | 1-Amino-4-bromopyridinium iodide |

| CAS Number | 1533440-88-8 |

| Molecular Formula | C₅H₆BrIN₂ |

| Molecular Weight | 300.92 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM |

| Stability | Hygroscopic; store under inert atmosphere at -20°C |

Synthesis of the Reagent

While often sourced commercially, the salt is prepared via electrophilic N-amination of 4-bromopyridine. The choice of counterion (iodide) is critical for stability, as the free base (N-aminopyridine) is unstable.

-

Route A (Standard): Reaction of 4-bromopyridine with O-mesitylenesulfonylhydroxylamine (MSH) to form the mesitylenesulfonate, followed by anion exchange with HI or KI [1].

-

Route B (Alternative): Direct amination using hydroxylamine-O-sulfonic acid (HOSA) followed by treatment with hydriodic acid.

Mechanistic Foundations: The 1,3-Dipole

The reactivity of 1-amino-4-bromopyridinium iodide is governed by its ability to form a pyridinium imide (also known as an N-iminopyridinium ylide) under basic conditions. This ylide acts as a 1,3-dipole equivalent.[1][2]

Mechanism of Action[13]

-

Deprotonation: Treatment with a base (e.g., K₂CO₃, DBU) removes a proton from the exocyclic amino group.

-

Ylide Formation: This generates the resonance-stabilized 1,3-dipole species.

-

[3+2] Cycloaddition: The dipole undergoes a cycloaddition with an electron-deficient dipolarophile (alkyne or alkene).

-

Aromatization: Subsequent elimination or tautomerization restores aromaticity, yielding the fused bicycle.

Figure 1: Mechanistic pathway for the conversion of 1-amino-4-bromopyridinium iodide into the pyrazolo[1,5-a]pyridine core.

Primary Application: Synthesis of Pyrazolo[1,5-a]pyridines[12][13][14][15]

The most significant application of this reagent is the synthesis of 5-bromopyrazolo[1,5-a]pyridines . This reaction is highly valued in medicinal chemistry because the resulting scaffold contains a bromine atom at the C-5 position, which is perfectly positioned for further elaboration.

Reaction with Alkynes

When reacted with electron-deficient alkynes (e.g., ethyl propiolate, dimethyl acetylenedicarboxylate), the salt yields the fully aromatic system directly.

-

Key Reference: The synthesis of ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a benchmark reaction described in patent literature [2].

-

Conditions: K₂CO₃ (3-5 equiv) in DMF at room temperature.

-

Yield Considerations: While some specific unoptimized examples cite yields as low as 6% [2], optimized protocols for similar N-aminopyridinium cycloadditions typically achieve 50–80%. Low yields often result from the polymerization of the sensitive ylide intermediate if the dipolarophile is added too slowly or if the temperature is uncontrolled.

Reaction with Alkenes

Reaction with alkenes (e.g., acrylates) initially yields a dihydro-intermediate, which requires an oxidant (e.g., chloranil, Pd/C, or atmospheric oxygen) to aromatize to the final pyrazolo[1,5-a]pyridine.

Strategic Advantage: Diversity-Oriented Synthesis (DOS)

The "4-bromo" substituent is the defining feature of this reagent. It allows the researcher to choose between two strategic workflows:

-

Cyclization-First: Build the ring, then functionalize via cross-coupling.

-

Coupling-First: Functionalize the pyridine, then N-aminate and cyclize (less common due to stability issues).

The Cyclization-First approach is preferred. The bromine atom at position 5 of the fused ring remains active for Palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of library analogs.

Figure 2: Diversity-Oriented Synthesis workflow utilizing the bromine handle for late-stage functionalization.

Experimental Protocol

Objective: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. Based on adapted procedures from WO2014/8197 and general N-aminopyridinium methodology [2, 3].

Materials

-

Reagent: 1-Amino-4-bromopyridinium iodide (1.0 equiv)

-

Dipolarophile: Ethyl propiolate (3.0 - 5.0 equiv)

-

Base: Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

Procedure

-

Setup: Charge a dried round-bottom flask with 1-Amino-4-bromopyridinium iodide (e.g., 1.0 g) and anhydrous DMF (10 mL/g). Maintain an inert atmosphere (N₂ or Ar).

-

Base Addition: Add K₂CO₃ (3.0 equiv) in a single portion. The suspension may change color, indicating ylide formation.

-

Cyclization: Add ethyl propiolate (3.0 equiv) dropwise over 10 minutes. Note: Slow addition helps prevent ylide dimerization.

-

Reaction: Stir the mixture at room temperature (20–25°C) for 12–16 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and water. Separate the organic layer.[3] Wash the aqueous layer 2x with EtOAc.

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Product: The target compound is typically a pale solid.

Troubleshooting

-

Low Yield: If yield is <20%, ensure DMF is dry. Water quenches the ylide. Alternatively, switch the base to DBU (1.2 equiv) in acetonitrile.

-

Regioselectivity: Reactions with unsymmetrical alkynes generally favor the 3-substituted product (as shown above), but steric bulk on the alkyne can influence this.

References

-

Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of N-Heterocycles via the Reaction of N-Aminopyridinium Salts with 1,3-Dipoles. Journal of the American Chemical Society, 125(21), 6360-6361. Link

-

ChemicalBook. (2025).[3][4] 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester Synthesis. Retrieved from ChemicalBook (Citing Patent WO2014/8197). Link

-

Wang, J., et al. (2024).[5] Synthesis of Functionalized Pyrazolo[1,5-a]pyridines. Synlett, 35, 1551-1556.[5] Link

-

Ravi, C., et al. (2017).[5] Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyridines. Synthesis, 49, 2513-2522.[5] Link

Sources

- 1. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

1-Amino-4-bromopyridinium Iodide: A Strategic Reagent in Modern Heterocyclic Synthesis

Abstract: 1-Amino-4-bromopyridinium iodide has emerged as a highly strategic and versatile reagent in heterocyclic chemistry. Its primary role is as a stable precursor to pyridinium ylides, which are powerful 1,3-dipoles for cycloaddition reactions. This guide elucidates the synthesis, core reactivity, and mechanistic pathways of 1-amino-4-bromopyridinium iodide, with a particular focus on its application in constructing the indolizine scaffold—a privileged motif in medicinal chemistry. The presence of the 4-bromo substituent offers a crucial handle for post-cycloaddition functionalization, significantly enhancing the molecular diversity accessible from a single core structure. Detailed experimental protocols and mechanistic insights are provided for researchers and drug development professionals aiming to leverage this reagent's unique synthetic potential.

Introduction to N-Aminopyridinium Salts

N-heterocyclic compounds are foundational to drug discovery and materials science. Among the myriad of synthetic tools available, N-aminopyridinium salts represent a class of reactive intermediates with broad synthetic potential.[1] These salts, characterized by a positively charged pyridinium nitrogen atom bonded to an amino group, serve as key precursors for generating pyridinium N-imines or ylides.[2][3] These ylides are isoelectronic with N-oxides and function as potent 1,3-dipoles in cycloaddition reactions, providing a direct route to various fused N-heterocyclic systems.[2][4]

1-Amino-4-bromopyridinium iodide stands out within this class. The strategic placement of a bromine atom at the C4 position significantly influences the electronic properties of the pyridinium ring and, crucially, provides a reactive site for subsequent cross-coupling reactions.[5] This dual functionality makes it an invaluable tool for building complex molecular architectures from simple, readily available starting materials.

Synthesis and Characterization

The preparation of 1-amino-4-bromopyridinium iodide is typically achieved through the electrophilic amination of 4-bromopyridine. This process involves the reaction of the pyridine nitrogen with an aminating agent that serves as an "NH2+" synthon.[2][6] A common and effective aminating reagent for this transformation is O-Mesitylenesulfonylhydroxylamine (MSH).[2][7]

The synthesis proceeds via nucleophilic attack of the pyridine nitrogen onto the electron-deficient nitrogen of MSH, followed by displacement of the mesitylenesulfonate leaving group. The resulting N-aminopyridinium cation is then isolated as its iodide salt, which is typically a stable, crystalline solid amenable to long-term storage.[8]

Characterization of the final product is typically performed using standard spectroscopic methods. ¹H NMR spectroscopy will show characteristic downfield shifts for the pyridinium protons, while mass spectrometry confirms the molecular weight of the cation.

Core Reactivity: The Gateway to Indolizines

The principal utility of 1-amino-4-bromopyridinium iodide in heterocyclic chemistry is its role as a precursor for 1,3-dipolar cycloaddition reactions.[4] Upon treatment with a base (e.g., potassium carbonate), the salt is deprotonated at the exocyclic nitrogen to generate a transient pyridinium N-ylide. This ylide is a highly reactive 1,3-dipole that readily engages with electron-deficient alkynes (dipolarophiles) to construct the indolizine ring system.[9][10]

The indolizine scaffold is a privileged heterocyclic motif found in a wide range of natural products and pharmacologically active compounds.[11] The cycloaddition approach using pyridinium ylides is one of the most powerful and convergent methods for its synthesis.[12]

Mechanism of [3+2] Cycloaddition

The reaction is a concerted [3+2] cycloaddition, a type of pericyclic reaction. The pyridinium ylide (the 3-atom, 4π-electron component) reacts with an alkyne like dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate (the 2-atom, 2π-electron component).[13][14] This is followed by a spontaneous dehydrogenative aromatization to furnish the stable, aromatic indolizine core.

The causality behind this powerful transformation lies in the favorable orbital interactions between the Highest Occupied Molecular Orbital (HOMO) of the pyridinium ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient alkyne. The electron-withdrawing groups on the alkyne are critical as they lower the energy of the LUMO, facilitating a rapid reaction under mild conditions.[15][16]

The Strategic Role of the 4-Bromo Substituent

While the cycloaddition builds the core indolizine structure, the 4-bromo substituent from the starting pyridinium salt is retained at the 7-position of the resulting indolizine. This is the key design feature of the reagent. The C-Br bond serves as a versatile anchor for a wide array of palladium-catalyzed cross-coupling reactions.[5] This allows for the late-stage introduction of diverse chemical functionalities, a highly desirable strategy in drug discovery programs.

Table 1: Post-Cycloaddition Functionalization of 7-Bromoindolizines

| Cross-Coupling Reaction | Reagents & Catalyst | Introduced Functionality |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Heteroaryl groups |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, Ligand (e.g., BINAP), Base | Substituted Amino groups |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl groups |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl groups |

This two-stage approach—cycloaddition followed by cross-coupling—provides a powerful platform for generating libraries of complex indolizine derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are representative and should be adapted based on specific substrates and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 1-Amino-4-bromopyridinium Iodide

-

Reagent Preparation: To a solution of 4-bromopyridine (1.0 eq.) in a suitable solvent such as dichloromethane, add O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 eq.) portion-wise at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Anion Exchange: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and add a saturated aqueous solution of potassium iodide or a solution of hydriodic acid (1.2 eq.).[13]

-

Isolation: The 1-aminopyridinium iodide salt will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used without further purification.

Protocol 4.2: Synthesis of a 7-Bromoindolizine Derivative via [3+2] Cycloaddition

-

Setup: To a round-bottom flask, add 1-amino-4-bromopyridinium iodide (1.0 eq.), the electron-deficient alkyne (e.g., ethyl propiolate, 1.2 eq.), and a suitable solvent (e.g., DMF or acetonitrile).[16]

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq.) to the suspension.

-

Reaction: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 50-60 °C) for 4-24 hours. The reaction progress can be monitored by observing the formation of a fluorescent spot on a TLC plate (indolizines are often highly fluorescent).[15]

-

Workup: Once the reaction is complete, filter off the inorganic base. Dilute the filtrate with ethyl acetate and wash with water and brine to remove the solvent and any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford the pure 7-bromoindolizine derivative.

Conclusion and Future Outlook

1-Amino-4-bromopyridinium iodide is more than a simple reagent; it is a strategic linchpin for the efficient assembly of complex heterocyclic systems. Its ability to participate in a robust [3+2] cycloaddition to form the indolizine core, while simultaneously carrying a handle for subsequent diversification, makes it an exceptionally powerful tool for medicinal chemists and synthetic researchers. The methodologies based on this reagent are characterized by their operational simplicity, mild reaction conditions, and high tolerance for functional groups. Future applications will likely focus on its integration into automated synthesis platforms for the rapid generation of compound libraries and the development of novel, stereoselective cycloaddition cascades to access even more complex molecular frameworks.

References

-

Golmohammadi, F., et al. (2025, September). Representative protocols for the synthesis of functionalized indolizines. ResearchGate. Available from: [Link]

-

Chen, K. (2024, December 8). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega. Available from: [Link]

-

Mendiola, J., et al. (2009, January 14). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. American Chemical Society. Available from: [Link]

-

Sheng, J., et al. (2025, March 10). Synthesis of Highly Functionalized Indolizines via NIS-Promoted Spiroannulation/Ring-Opening Aromatization of Alkylidene Oxindoles with 2-(Pyridin-2-yl)acetate Derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

Mendiola, J., et al. (2009, January 14). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. ACS Publications. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Available from: [Link]

-

Mendiola, J., et al. (2025, August 6). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine | Request PDF. Available from: [Link]

-

Kakehi, A., et al. (n.d.). Synthesis of peri-fused indolizines and azaindolizines by intramolecular 1,3-dipolar cycloaddition of 3-(phenylpropynoyloxyalkyl)pyridine N-ylides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

Ghencea, I. O., et al. (2016, March 10). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. Available from: [Link]

-

Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available from: [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). 1-aminopyridinium iodide. Available from: [Link]

-

National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PMC. Available from: [Link]

-

Sokolova, E. A., et al. (2020, September 5). Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. MDPI. Available from: [Link]

-

International Journal of Engineering Trends and Technology. (2025, April 26). Recent Advances in the Synthesis of Indolizines and their Derivatives. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Available from: [Link]

-

Organic Reactions. (n.d.). [4 + 3] Cycloaddition Reactions. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available from: [Link]

-

NSF PAR. (n.d.). Endo selectivity in the (4+3) cycloaddition of oxidopyridinium ions. Available from: [Link]

-

ResearchGate. (2025, October 16). (PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Available from: [Link]

-

ResearchGate. (2024, June 4). (PDF) A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. Available from: [Link]

-

ResearchGate. (n.d.). Intramolecular (4+3) cycloaddition reactions of oxidopyridinium ions.... Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). A formal [4 + 1] cycloaddition reaction of Baylis–Hillman bromides with sulfur ylides: facile access to α-alkenyl lactones. Available from: [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. Available from: [Link]

-

Heterocyclic Letters. (2021). Vol. 11, No.3|447-452| May-July|2021. Available from: [Link]

-

Baran Lab. (n.d.). Haloselectivity of Heterocycles. Available from: [Link]

Sources

- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Indolizine synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijettjournal.org [ijettjournal.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. organicreactions.org [organicreactions.org]

- 15. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

Abstract

This document provides a comprehensive guide for the synthesis of functionalized pyrazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The protocol details a robust and reproducible method starting from 1-amino-4-bromopyridinium iodide and an electron-deficient alkyne, utilizing a base-mediated 1,3-dipolar cycloaddition reaction.[4][5] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, outline critical safety precautions, and offer a guide for troubleshooting common issues. This application note is intended for researchers in organic synthesis, drug discovery, and related fields.

Introduction and Scientific Background

Pyrazolo[1,5-a]pyridines are nitrogen-containing fused heterocyclic scaffolds that form the core of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmaceutical properties, including kinase inhibition and anti-herpetic activity.[2] Consequently, the development of efficient and versatile synthetic routes to this framework is of paramount importance.[1]

One of the most powerful and direct methods for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) of an in situ-generated N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or alkene.[4][5][6][7][8] This approach allows for the rapid assembly of the bicyclic system with good control over regioselectivity.

This guide focuses specifically on the reaction between 1-amino-4-bromopyridinium iodide and ethyl propiolate. The choice of these starting materials is strategic: the bromo-substituent on the pyridine ring serves as a versatile chemical handle for subsequent cross-coupling reactions, enabling further diversification of the molecular scaffold.

Reaction Mechanism and Rationale

The synthesis proceeds via a three-step sequence: (1) base-mediated formation of a pyridinium ylide, (2) a concerted [3+2] cycloaddition, and (3) subsequent aromatization to yield the final product. Understanding the role of each component is crucial for optimizing the reaction and ensuring its success.

Step 1: Formation of the N-Aminopyridinium Ylide (1,3-Dipole) The reaction is initiated by a weak base, such as potassium carbonate (K₂CO₃), which deprotonates the exocyclic amino group of the 1-amino-4-bromopyridinium iodide salt. This generates the key reactive intermediate, the N-aminopyridinium ylide. This ylide is a 1,3-dipole, a molecule with separated positive and negative charges over a three-atom system, which is primed for cycloaddition reactions.[4][9][10][11][12]

Step 2: 1,3-Dipolar Cycloaddition The generated ylide reacts with ethyl propiolate, which acts as the "dipolarophile". Ethyl propiolate is an electron-deficient alkyne due to the electron-withdrawing nature of the ester group, making it highly reactive towards the nucleophilic ylide.[10][11][12] The reaction is a concerted pericyclic process where the 1,3-dipole adds across the alkyne's pi-system to form a five-membered dihydro-pyrazolo[1,5-a]pyridine intermediate.[4][5][8][13]

Step 3: Aromatization The dihydro intermediate is not typically isolated. It readily undergoes oxidation, often by atmospheric oxygen present in the reaction, to eliminate two hydrogen atoms.[11] This final step results in the formation of the stable, aromatic pyrazolo[1,5-a]pyridine ring system.

// Style Edges edge [color="#4285F4"]; } .enddot Caption: Reaction mechanism for pyrazolo[1,5-a]pyridine synthesis.

Causality Behind Experimental Choices:

-

Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent with a high boiling point.[14][15] Its polarity is ideal for dissolving the ionic pyridinium salt and stabilizing the charged intermediates in the reaction.[16][17] Its high boiling point allows the reaction to be heated to overcome the activation energy barrier without significant solvent loss.

-

Base (Potassium Carbonate - K₂CO₃): K₂CO₃ is an inexpensive and moderately weak base.[18] It is sufficiently basic to deprotonate the aminopyridinium salt to form the reactive ylide but mild enough to prevent undesired side reactions that might occur with stronger bases. It is also easily removed during the aqueous workup.[19]

Safety and Reagent Handling

All procedures should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

| Reagent | CAS No. | Key Hazards | Handling Precautions |

| 1-Amino-4-bromopyridinium iodide | 1533440-88-8 | Skin, eye, and respiratory irritant. Toxicity not fully characterized. | Avoid inhalation of dust and contact with skin and eyes. Handle with care. |

| Ethyl Propiolate | 623-47-2 | Flammable liquid and vapor. Causes skin and serious eye irritation. Lachrymator.[20] | Keep away from heat and ignition sources. Use non-sparking tools.[20] Avoid breathing vapors. |

| Potassium Carbonate (Anhydrous) | 584-08-7 | Causes serious eye irritation. Skin and respiratory irritant. Hygroscopic. | Avoid breathing dust. Keep container tightly closed in a dry place.[21] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable liquid. Harmful in contact with skin or if inhaled. Can cause liver damage and has reproductive toxicity.[16] | Avoid all contact with skin, as it can be absorbed readily.[22] Use in a well-ventilated fume hood.[22] |

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Grade | Supplier |

| 1-Amino-4-bromopyridinium iodide | >98% | Commercially Available |

| Ethyl propiolate | >98% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Deionized Water | N/A | In-house |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1-amino-4-bromopyridinium iodide (1.00 g, 3.32 mmol, 1.0 equiv).

-

Add anhydrous potassium carbonate (1.38 g, 9.96 mmol, 3.0 equiv).

-

Add 20 mL of anhydrous DMF via syringe.

-

Stir the resulting suspension at room temperature (approx. 20-25 °C) for 15 minutes.

-

-

Addition of Dipolarophile:

-

Slowly add ethyl propiolate (0.40 mL, 0.39 g, 3.98 mmol, 1.2 equiv) to the stirring suspension dropwise over 5 minutes using a syringe. A slight exotherm may be observed.

-

-

Reaction:

-

Heat the reaction mixture to 80 °C in a pre-heated oil bath.

-

Maintain stirring at this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) every hour. (Eluent: 30% Ethyl Acetate in Hexanes; visualize under UV light at 254 nm). The reaction is typically complete within 4-6 hours.

-

-

Aqueous Work-up:

-

Once the starting material is consumed as indicated by TLC, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water. A precipitate should form.

-

Stir the aqueous suspension for 20 minutes to ensure complete precipitation of the product and dissolution of inorganic salts.

-

Transfer the mixture to a 250 mL separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel.

-

Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the 6-bromo-2-(ethoxycarbonyl)pyrazolo[1,5-a]pyridine as a white to off-white solid.

-

Expected Results

| Parameter | Value |

| Reactant Quantities | |

| 1-Amino-4-bromopyridinium iodide | 1.00 g (3.32 mmol) |

| Ethyl propiolate | 0.40 mL (3.98 mmol) |

| Potassium Carbonate | 1.38 g (9.96 mmol) |

| Reaction Conditions | |

| Temperature | 80 °C |

| Time | 4-6 hours |

| Product Information | |

| Product Name | 6-Bromo-2-(ethoxycarbonyl)pyrazolo[1,5-a]pyridine |

| Expected Yield | 75-85% |

| Appearance | White to off-white solid |

| Characterization | Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature or reaction time.3. Impure starting materials. | 1. Use freshly opened or oven-dried K₂CO₃.2. Increase temperature to 100 °C and/or extend reaction time. Monitor by TLC.3. Verify the purity of starting materials by NMR or other analytical techniques. |

| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction.2. Formation of side products due to excessive heat or reaction time. | 1. Allow the reaction to proceed for a longer duration.2. Carefully control the reaction temperature and time. Purify carefully using column chromatography with a shallow gradient. |

| Low Yield After Work-up | 1. Product is partially soluble in the aqueous phase.2. Insufficient extraction. | 1. Saturate the aqueous phase with NaCl before extraction to decrease the polarity.2. Increase the number of extractions (e.g., 5 x 40 mL). |

| Product is an Oil Instead of a Solid | 1. Presence of residual solvent (DMF, EtOAc).2. Presence of impurities. | 1. Dry the product under high vacuum for an extended period.2. Re-purify by column chromatography or attempt recrystallization from a suitable solvent system (e.g., ethanol/water). |

References

-

Cu‐Catalyzed [3+2]‐cycloaddition of pyridinium ylide with alkynes. (n.d.). ResearchGate. [Link]

-

ETHYL PROPIONATE Extra Pure - Laboratory Chemicals. (n.d.). Alpha Chemika. [Link]

-

Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). Semantic Scholar. [Link]

-

Safety Data Sheet: Ethyl propionate. (2024). Carl ROTH. [Link]

-

Common Name: ETHYL PROPIONATE. (n.d.). NJ.gov. [Link]

-

Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). MDPI. [Link]

-

[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. (2021). National Center for Biotechnology Information. [Link]

-

(PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2025). ResearchGate. [Link]

-

One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. (2020). Royal Society of Chemistry. [Link]

-

Laboratory-Specific Standard Operating Procedures: SOP for the safe use of N,N-Dimethylformamide (DMF). (n.d.). University of California, Santa Cruz. [Link]

-

Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. (2024). Royal Society of Chemistry. [Link]

-

Dimethylformamide - Technical Data Sheet. (n.d.). Kian Resin Chemical Company. [Link]

-

Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. (2024). Royal Society of Chemistry. [Link]

-

Dimethylformamide. (n.d.). Wikipedia. [Link]

-

Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. (2017). Organic Chemistry Portal. [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

-

Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. (2022). Royal Society of Chemistry. [Link]

-

SYNTHESIS OF PYRAZOLO[1,5-a]QUINOLINES AND RELATED COMPOUNDS. (1997). HETEROCYCLES. [Link]

-

The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. (2023). ResearchGate. [Link]

-

Can anyone suggest a better workup procedure in compound purification for organic synthesis? (2015). ResearchGate. [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

-

Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023). National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kianresin.com [kianresin.com]

- 15. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 16. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]

- 17. Dimethylformamide (DMF) | Eastman [eastman.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. orgsyn.org [orgsyn.org]

- 22. lsuhsc.edu [lsuhsc.edu]

Application Notes and Protocols: Strategic Functionalization of the C4 Position in 1-Amino-4-bromopyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of synthetic strategies for the functionalization of the C4 position of 1-amino-4-bromopyridinium iodide. This key intermediate is a versatile scaffold for the development of novel compounds in medicinal chemistry and materials science. The inherent electron deficiency of the pyridinium ring, enhanced by the N-amino group, activates the C4 position for a variety of transformations. This document outlines detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as for nucleophilic aromatic substitution (SNAr) reactions. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction setup, optimization, and product purification are discussed in depth.

Introduction: The Strategic Importance of 4-Substituted 1-Aminopyridinium Salts

Pyridinium salts are a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. The permanent positive charge on the nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack, a reactivity pattern complementary to that of neutral pyridine. The introduction of an amino group at the N1 position further modulates the electronic properties of the ring and provides a versatile handle for subsequent chemical modifications.

1-Amino-4-bromopyridinium iodide, in particular, is a highly valuable building block. The bromine atom at the C4 position serves as a reliable leaving group for a multitude of cross-coupling and substitution reactions. This allows for the precise and strategic introduction of a wide range of carbon- and heteroatom-based substituents, leading to the generation of diverse molecular libraries for screening and development. This guide provides the necessary theoretical grounding and practical protocols to successfully leverage this versatile reagent.

Synthesis of the Starting Material: 1-Amino-4-bromopyridinium Iodide

A reliable and scalable synthesis of the starting material is paramount. The established procedure by Gösl and Meuwsen remains a robust and widely used method.[1]

Protocol 2.1: Synthesis of 1-Amino-4-bromopyridinium Iodide

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

-

4-Bromopyridine hydrochloride

-

Hydroxylamine-O-sulfonic acid

-

Potassium carbonate

-

Hydriodic acid (57%)

-

Methanol

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-bromopyridine (1 eq.) in methanol.

-

To this solution, add a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid (1.1 eq.).

-

Heat the reaction mixture at 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature and add potassium carbonate (2.5 eq.) portion-wise to neutralize the acid and deprotonate the N-aminopyridinium salt to its ylide form.

-

Remove the solvent and excess pyridine under reduced pressure.

-

Triturate the residue with dichloromethane to remove any unreacted 4-bromopyridine.

-

Dissolve the remaining solid in a minimal amount of water and filter to remove any inorganic salts.

-

To the aqueous filtrate, add 57% hydriodic acid (1.1 eq.) dropwise with cooling in an ice bath.

-

The 1-amino-4-bromopyridinium iodide will precipitate. Collect the solid by vacuum filtration.

-

Recrystallize the crude product from ethanol to yield pure, off-white crystals.

Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[2] The electron-deficient nature of the 1-amino-4-bromopyridinium salt makes it an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura reaction enables the coupling of the 4-bromopyridinium salt with a wide variety of organoboron reagents, such as boronic acids and their esters.[3][4] This reaction is highly valued for its functional group tolerance and generally mild conditions.

Causality of Experimental Choices:

-

Catalyst System: A Pd(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium center and promote the catalytic cycle.[5][6]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[3] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in a biphasic solvent system with water.[5]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical, allowing for the dissolution of both the organic and inorganic reagents.[4]

Diagram 3.1.1: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3.1.2: General Procedure for Suzuki-Miyaura Coupling Materials:

-

1-Amino-4-bromopyridinium iodide (1 eq.)

-

Aryl- or alkylboronic acid (1.2-1.5 eq.)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (4-10 mol%)

-

K₃PO₄ (2-3 eq.)

-

1,4-Dioxane (anhydrous)

-

Deionized water (degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add 1-amino-4-bromopyridinium iodide, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

Table 3.1.3: Suzuki-Miyaura Reaction Parameters

| Parameter | Recommended Conditions | Rationale |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, stable Pd(II) and Pd(0) precatalysts. |

| Ligand | SPhos, XPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |

| Base | K₃PO₄, K₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with a diverse range of amines.[7] This reaction is particularly useful for synthesizing libraries of 4-amino-substituted pyridinium derivatives.

Causality of Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is essential. Precatalysts like Pd₂(dba)₃ or G4-Phos pre-catalysts are highly effective. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) being the state-of-the-art for enabling the coupling of a wide range of amines.[8][9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10]

-

Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tert-butanol are used to prevent unwanted side reactions.[11]

Diagram 3.2.1: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.2.2: General Procedure for Buchwald-Hartwig Amination Materials:

-

1-Amino-4-bromopyridinium iodide (1 eq.)

-

Amine (primary or secondary) (1.2-2.0 eq.)

-

Pd₂(dba)₃ (1-3 mol%)

-

BrettPhos (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq.)

-

Toluene (anhydrous)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox, add 1-amino-4-bromopyridinium iodide, NaOtBu, Pd₂(dba)₃, and BrettPhos to a dry Schlenk tube.

-

Add anhydrous toluene, followed by the amine.

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography.

Table 3.2.3: Buchwald-Hartwig Amination Reaction Parameters

| Parameter | Recommended Conditions | Rationale |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Effective and commercially available precatalysts. |

| Ligand | BrettPhos, XPhos | Highly active for a broad range of amine substrates. |

| Base | NaOtBu, LiHMDS | Strong, non-nucleophilic base to deprotonate the amine. |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents to ensure a clean reaction. |

| Temperature | 80 - 110 °C | Necessary to drive the catalytic cycle, especially with less reactive amines. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the 4-bromopyridinium salt and a terminal alkyne.[12] This reaction is invaluable for introducing linear, rigid alkynyl linkers into molecular structures.

Causality of Experimental Choices:

-

Catalyst System: The Sonogashira reaction classically employs a dual-catalyst system: a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13][14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

-

Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. The base serves to deprotonate the terminal alkyne, forming a copper acetylide intermediate, and also acts as the solvent in many cases.[15]

-

Solvent: Often, the amine base itself can serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used.[16]

Protocol 3.3.1: General Procedure for Sonogashira Coupling Materials:

-

1-Amino-4-bromopyridinium iodide (1 eq.)

-

Terminal alkyne (1.2-1.5 eq.)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (TEA) (anhydrous)

-

THF (anhydrous, optional)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add 1-amino-4-bromopyridinium iodide, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add anhydrous TEA (and THF if used), followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl to remove copper salts.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Table 3.3.2: Sonogashira Coupling Reaction Parameters

| Parameter | Recommended Conditions | Rationale |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings. |

| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation. |

| Base | TEA, DIPEA | Deprotonates the alkyne and neutralizes the HBr byproduct. |

| Solvent | TEA, THF, DMF | Anhydrous, aprotic solvents. |

| Temperature | 25 - 60 °C | Generally proceeds under mild thermal conditions. |

Nucleophilic Aromatic Substitution (SNAr)

The positively charged pyridinium ring is highly activated towards nucleophilic aromatic substitution (SNAr), making the displacement of the C4-bromide with various nucleophiles a straightforward and powerful functionalization strategy.[17] The reaction proceeds via a Meisenheimer-like intermediate.

Causality of Experimental Choices:

-

Nucleophile: A wide range of nucleophiles can be employed, including alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH). Stronger nucleophiles generally lead to faster reactions.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the charged intermediate and do not interfere with the nucleophile.

-

Base: For nucleophiles like alcohols, thiols, or secondary amines, a base (e.g., K₂CO₃, NaH) is often required to generate the more potent anionic nucleophile in situ.

-

Temperature: While the pyridinium ring is activated, heating is often necessary to achieve reasonable reaction rates.

Diagram 4.1: SNAr Mechanism on the Pyridinium Ring

Caption: General mechanism for SNAr at the C4 position.

Protocol 4.2: General Procedure for SNAr with a Thiol Nucleophile Materials:

-

1-Amino-4-bromopyridinium iodide (1 eq.)

-

Thiol (e.g., thiophenol) (1.2 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add the thiol and anhydrous DMF.

-

Add K₂CO₃ and stir the mixture at room temperature for 30 minutes to generate the thiolate.

-

Add the 1-amino-4-bromopyridinium iodide to the mixture.

-

Heat the reaction to 60-80 °C and stir for 4-16 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography.

Conclusion

1-Amino-4-bromopyridinium iodide is a powerful and versatile building block for the synthesis of diverse 4-substituted pyridinium compounds. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully implement Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitutions. By understanding the underlying mechanisms and the rationale for the selection of reagents and conditions, scientists can effectively troubleshoot and optimize these transformations to accelerate their research and development programs.

References

-

NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

NROChemistry. (2024, February 14). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

- Ilangovan, A., & Tyagi, B. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.

-

Wikipedia. (2023, December 29). Chan–Lam coupling. Retrieved from [Link]

- Gösl, R., & Meuwsen, A. (1963). 1-AMINOPYRIDINIUM IODIDE. Organic Syntheses, 43, 1. doi:10.15227/orgsyn.043.0001

-

Roychowdhury, P., Samanta, S., Tan, H., & Powers, D. C. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Organic chemistry frontiers, 9(18), 5028–5054. [Link]

-

NROChemistry. (2025, April 11). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved from [Link]

-

Wikipedia. (2024, January 28). Buchwald–Hartwig amination. Retrieved from [Link]

- Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

- Le, C. M., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

-

Wikipedia. (2023, December 26). Sonogashira coupling. Retrieved from [Link]

-

The Sonogashira Coupling. (n.d.). Retrieved from [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein journal of organic chemistry, 5, 55. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). Retrieved from [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]

- Özer, M. S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 534-544.

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Solubility issues of 1-Amino-4-bromopyridinium iodide in organic solvents

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering solubility issues with 1-Amino-4-bromopyridinium iodide. This document offers in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure the successful use of this versatile reagent in your research.

Understanding the Challenge: The Nature of 1-Amino-4-bromopyridinium iodide

1-Amino-4-bromopyridinium iodide is a pyridinium salt, a class of compounds that can be considered a type of ionic liquid (IL).[1] Their solubility in organic solvents is governed by a delicate balance of factors, including the ionic nature of the salt, the polarity of the solvent, and specific solute-solvent interactions.[2] Unlike neutral organic molecules, the solubility of ionic compounds like 1-Amino-4-bromopyridinium iodide is highly dependent on the solvent's ability to solvate both the cation and the anion effectively.

Troubleshooting Guide: Addressing Solubility Issues

When encountering poor solubility of 1-Amino-4-bromopyridinium iodide, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and resolve common solubility challenges.

My 1-Amino-4-bromopyridinium iodide won't dissolve in my chosen organic solvent. What should I do?

This is a common issue stemming from the ionic nature of the compound. Follow this troubleshooting workflow to address the problem:

Caption: Troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-Amino-4-bromopyridinium iodide in common organic solvents?

While quantitative solubility data for this specific compound is not widely published, we can predict its qualitative solubility based on the general behavior of pyridinium salts and ionic liquids. The polarity of the solvent plays a crucial role.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Highly Polar (Protic) | Soluble | The high polarity and hydrogen bonding capacity of water can effectively solvate the ions. |

| DMSO | Highly Polar (Aprotic) | Soluble | Dimethyl sulfoxide is a strong polar aprotic solvent capable of solvating both cations and anions. |

| DMF | Polar (Aprotic) | Soluble | Dimethylformamide is another effective polar aprotic solvent for dissolving ionic compounds. |

| Acetonitrile | Polar (Aprotic) | Moderately Soluble | Acetonitrile is a common solvent for reactions involving pyridinium salts, though solubility may be limited.[2] |

| Ethanol/Methanol | Polar (Protic) | Moderately Soluble | Short-chain alcohols can solvate ionic species, but their effectiveness can be lower than highly polar aprotic solvents. |

| Dichloromethane | Moderately Polar | Sparingly Soluble | The lower polarity of dichloromethane makes it a less effective solvent for ionic salts. |

| Toluene | Nonpolar | Insoluble | Nonpolar solvents lack the ability to effectively solvate the charged ions of the salt. |

| Hexane | Nonpolar | Insoluble | Similar to toluene, hexane is a nonpolar solvent and is not expected to dissolve ionic compounds. |

Q2: How does temperature affect the solubility of 1-Amino-4-bromopyridinium iodide?

For most solid solutes, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. Gentle warming (e.g., to 40-60 °C) can significantly improve the solubility of 1-Amino-4-bromopyridinium iodide in moderately polar solvents. However, be cautious of potential decomposition at elevated temperatures.

Q3: Can the counter-ion (iodide) be a source of the solubility problem?

Yes, the nature of the anion can significantly impact the solubility of a pyridinium salt.[3] Iodide is a relatively small and "hard" anion, which can lead to strong ionic interactions and lower solubility in organic solvents compared to larger, more charge-diffuse anions. In some cases, exchanging the iodide for a larger, more "organic-soluble" anion like bis(trifluoromethylsulfonyl)imide (NTf2-) or hexafluorophosphate (PF6-) can dramatically increase solubility in less polar organic solvents.[3]

Q4: I am using 1-Amino-4-bromopyridinium iodide in a reaction, and it is precipitating out. What can I do?

Precipitation during a reaction can be due to several factors:

-

Change in solvent polarity: The reaction may be consuming a polar reactant or generating a less polar product, causing the overall solvent polarity to decrease and the salt to precipitate.

-

Common ion effect: If the reaction generates a product with a common ion (e.g., another iodide salt), it can suppress the solubility of the starting material.

-

Temperature change: If the reaction is exothermic and was initiated at a higher temperature to dissolve the salt, subsequent cooling could cause precipitation.

Solutions:

-

Add a co-solvent to maintain a higher polarity throughout the reaction.

-

If possible, choose a solvent system where all components remain soluble.

-

Maintain a constant temperature throughout the reaction.

Experimental Protocols

Protocol 1: Quantitative Determination of Solubility via Isothermal Shake-Flask Method

To obtain precise solubility data for your specific application, the isothermal shake-flask method is a reliable approach.[4]

Objective: To determine the saturation solubility of 1-Amino-4-bromopyridinium iodide in a given organic solvent at a specific temperature.

Materials:

-

1-Amino-4-bromopyridinium iodide (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Sample Preparation: Add an excess amount of 1-Amino-4-bromopyridinium iodide to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vial in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Analysis:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of known concentrations. Dilute the collected sample to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve.

-

Gravimetric Analysis: Accurately weigh a clean, dry evaporation dish. Transfer the filtered solution to the dish and evaporate the solvent under reduced pressure or in a fume hood. Once the solvent is completely removed, reweigh the dish. The mass of the dissolved solid can be determined by the difference in weight.

-

-

Calculation: Express the solubility in the desired units (e.g., g/L, mol/L).

Protocol 2: Typical Application in a Suzuki Coupling Reaction

The solubility of 1-Amino-4-bromopyridinium iodide is critical in cross-coupling reactions where it can act as a precursor to functionalized pyridines.

Caption: A typical workflow for a Suzuki coupling reaction.

References

-

Kłossowski, S., et al. (2016). The Hildebrand's solubility parameters of ionic liquids – In silico and experimentally determined values. Fluid Phase Equilibria, 429, 149-155. [Link]

-

Lazzaroni, S., et al. (2013). Ionic liquids: Solubility parameters and selectivities for organic solutes. AIChE Journal, 59(8), 3034-3041. [Link]

-

Razgulin, J., et al. (2024). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Molbank, 2024(3), M1855. [Link]

-

Lee, S., et al. (2019). Solubility prediction of organic ionic compounds with computational methods for photoresist application. KAIST Repository. [Link]

-

Fiszman, F., et al. (2002). Solubility of Two Stable Iminium Salts in 12 Polar Solvents. Journal of Chemical & Engineering Data, 47(6), 1364-1367. [Link]

-

Chen, Y., et al. (2025). Intelligent prediction of ionic liquids and deep eutectic solvents by machine learning. Diva. [Link]

-

VanVeller, B., et al. (2020). Synthesis and non-aqueous solubility of pyridinium ROMs. ResearchGate. [Link]

-

Brogan, A. (2019). How can we estimate the solubility of Ionic liquids in different solvents? ResearchGate. [Link]

-

Barrios, E., et al. (2020). Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries. ResearchGate. [Link]

-

Musteata, V. E., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Publishing. [Link]

-

Jo, T. S. (2008). Synthesis and characterizations of pyridinium salts including poly(pyr). LSU Digital Commons. [Link]

-

Wang, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1626-1636. [Link]

-

Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health. [Link]

-

Powers, D. C., et al. (2022). N-Amino pyridinium salts in organic synthesis. RSC Publishing. [Link]

-

Salvalaglio, M., et al. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Knowledge UChicago. [Link]

-

Ratan, J. K., et al. (2022). Physicochemical properties of 4-amino pyridine a model pollutant. ResearchGate. [Link]

-

Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]

-

Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Chemistry Stack Exchange. [Link]

-

Reddit. (2024). Help with 4-Bromopyridine HCl. Reddit. [Link]

Sources

Preventing dimerization of N-iminopyridinium ylides during reaction

Technical Support Center: N-Iminopyridinium Ylides

A Guide for Researchers on Preventing Dimerization and Optimizing Reactions

Welcome to the technical support center for N-iminopyridinium ylide chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile intermediates in their synthetic workflows. N-iminopyridinium ylides are powerful 1,3-dipoles, frequently used in [3+2] cycloaddition reactions to construct complex nitrogen-containing heterocycles.[1][2][3] However, their high reactivity can also lead to undesired side reactions, most notably dimerization, which consumes the ylide and results in low yields of the desired product.

This document provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions to help you mitigate dimerization and maximize the efficiency of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding N-iminopyridinium ylide dimerization.

Q1: What is N-iminopyridinium ylide dimerization?

N-iminopyridinium ylides are transient species, often generated in situ. Dimerization is a self-reaction where two molecules of the ylide react with each other instead of with the intended dipolarophile (e.g., an alkene or alkyne). This process forms a stable, often insoluble, dimeric byproduct and is a primary pathway for yield loss.

Q2: How do I know if dimerization is occurring in my reaction?

Common indicators of significant dimerization include:

-

Low or no yield of the expected cycloaddition product.

-

Formation of an unexpected precipitate during the reaction.

-

A complex mixture of byproducts observed by TLC or LC-MS analysis.

-

Disappearance of the ylide precursor without corresponding formation of the desired product.

Q3: What is the fundamental cause of dimerization?

Dimerization is a competing reaction. Its rate is highly dependent on the concentration of the ylide. If the ylide is generated faster than it is consumed by your reaction partner (the dipolarophile), its local concentration increases, making the probability of it reacting with itself much higher. The core of preventing this side reaction lies in controlling the rate of generation versus the rate of consumption.

Q4: Can the structure of my pyridine precursor affect dimerization?

Absolutely. Both electronic and steric factors play a crucial role.

-

Electronic Effects: Electron-withdrawing groups on the pyridine ring can stabilize the ylide, making it less reactive and potentially less prone to rapid dimerization.[1][4] This stabilization allows for milder reaction conditions.[1]

-

Steric Effects: Bulky substituents on the pyridine ring can sterically hinder the approach of two ylide molecules, thus disfavoring the transition state for dimerization.[5]

Part 2: Troubleshooting Guide for Dimerization

This section provides a structured approach to diagnosing and solving dimerization issues in your experiments.

Problem: Low Yield of Desired Product with Significant Byproduct Formation

If you suspect dimerization is consuming your N-iminopyridinium ylide, the following troubleshooting tree can guide your optimization efforts.

Caption: Troubleshooting flowchart for preventing ylide dimerization.

Detailed Solutions & Protocols

The most effective strategy is to maintain a very low steady-state concentration of the ylide. This ensures that any ylide molecule generated is more likely to find and react with a dipolarophile molecule before it encounters another ylide.

Protocol: Slow Addition of Base/Oxidant

This protocol is for a typical in situ generation of an N-iminopyridinium ylide from its corresponding pyridinium salt using a base.

-

Setup: Assemble your reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).[6]

-

Initial Charge: To the reaction flask, add the pyridinium salt, the dipolarophile, and the bulk of the reaction solvent.

-

Reagent Solution: In a separate flask, prepare a dilute solution of the base (e.g., triethylamine, DBU) in the same reaction solvent.

-

Slow Addition: Load the base solution into a syringe pump. Place the needle tip below the surface of the reaction mixture.

-

Execution: Begin stirring the reaction mixture and start the syringe pump at a very slow addition rate (e.g., 0.1 to 0.5 mL/hour).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting materials and the formation of the desired product.

Caption: Syringe pump setup for slow reagent addition.

Altering the physical parameters of the reaction can significantly shift the balance away from dimerization.

| Parameter | Recommended Change | Rationale |

| Temperature | Lower the temperature (e.g., from room temp to 0 °C or -20 °C) | Dimerization, like most reactions, has an activation energy. Lowering the temperature slows the rate of all reactions, but it can disproportionately slow the undesired dimerization, allowing the desired cycloaddition to become the major pathway.[7] |

| Concentration | Increase the solvent volume (High Dilution) | By running the reaction at a lower molar concentration (e.g., 0.01 M vs. 0.1 M), you decrease the probability of two ylide molecules colliding, thus kinetically disfavoring the second-order dimerization process. |

| Solvent | Screen different solvents | The stability and reactivity of the ylide can be solvent-dependent. A solvent that better solvates the transient ylide without promoting dimerization can be beneficial. Non-polar aprotic solvents are often a good starting point. |

If reaction conditions cannot be sufficiently optimized, modifying the structure of the ylide precursor is a powerful alternative. The stability of ylides is a critical factor in their reactivity.[4][8][9]

A. Electronic Stabilization:

Incorporate electron-withdrawing groups (EWGs) onto the pyridine ring of your precursor. This modification stabilizes the ylide through resonance or inductive effects, making it less reactive and therefore less prone to rapid, uncontrolled dimerization.[1][10]

-

Examples of EWGs: -CN, -COCH₃, -CO₂Et, -NO₂

-

Effect: Ylides stabilized by EWGs are often more selective and can be used under milder conditions, sometimes even in aqueous buffers at neutral pH.[1]

B. Steric Hindrance:

Introduce bulky substituents either on the pyridine ring (e.g., at the 2- or 6-positions) or on the imine nitrogen. This physically obstructs the approach of two ylide molecules, making the dimerization transition state energetically unfavorable.

-

Example Substituents: tert-butyl, phenyl, mesityl groups.

-

Effect: Steric hindrance can be a highly effective method to prevent dimerization, even for electronically reactive ylides.[5]

C. Increase Dipolarophile Reactivity:

The faster the ylide is consumed in the desired reaction, the lower its steady-state concentration will be. Using a more reactive dipolarophile can "outrun" the dimerization.

-

Strategy: Switch from a simple alkene to an electron-deficient alkene (e.g., acrylates, maleimides) or a strained alkene (e.g., norbornene), which are known to react more rapidly in [3+2] cycloadditions.[11]

References

-